4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
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Description
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O6S and its molecular weight is 453.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiproliferative Activities
The compound 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide, similar in structure to synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, has been explored for its antimicrobial and antiproliferative potentials. Research demonstrates that certain derivatives exhibit significant antibacterial and antifungal activities alongside promising antiproliferative effects against various cancer cell lines, suggesting their utility in developing novel antimicrobial and anticancer agents (Kumar et al., 2012).
Corrosion Inhibition
Studies on similar N-phenyl-benzamide derivatives highlight their effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of electron-donating methoxy groups enhances the inhibition efficiency, providing insights into the development of more effective corrosion protection strategies for industrial applications (Mishra et al., 2018).
Antidiabetic Screening
Derivatives of 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide have been evaluated for antidiabetic activity, showing potential in inhibiting α-amylase, a key enzyme in the breakdown of carbohydrates. This suggests their role in managing blood sugar levels, marking them as candidates for antidiabetic medication development (Lalpara et al., 2021).
Anticancer Evaluation
Research focusing on N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, which share functional groups with 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide, indicates moderate to good anticancer activity against various human cancer cell lines. The presence of methoxy and nitro groups in the benzamide moiety enhances their potency, suggesting a pathway for the development of new anticancer drugs (Mohan et al., 2021).
Histone Deacetylase 6 Inhibition
Compounds structurally related to 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide, specifically 5-aroylindolyl-substituted hydroxamic acids, have shown high selectivity in inhibiting histone deacetylase 6 (HDAC6). This inhibition is crucial for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's, as it affects tau protein phosphorylation and aggregation, potentially offering a new avenue for treatment (Lee et al., 2018).
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-31-21-14-17(25(27)28)8-11-19(21)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDRLVJEUYNKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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